Acetic acid;6-phenylhexa-3,5-dien-2-ol

Description

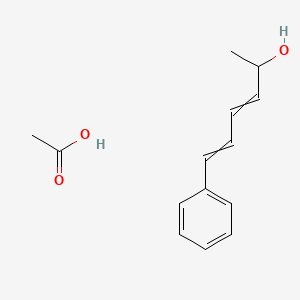

Acetic acid;6-phenylhexa-3,5-dien-2-ol is a hybrid compound combining acetic acid (CH₃COOH) and a conjugated dienol structure (6-phenylhexa-3,5-dien-2-ol).

- Acetic Acid: A well-studied carboxylic acid with antimicrobial, anti-inflammatory, and mucolytic properties, widely used in food preservation, pharmaceuticals, and industrial processes .

- 6-Phenylhexa-3,5-dien-2-ol: A dienol featuring a phenyl-substituted conjugated diene system. Similar dienols, such as nona-3,5-dien-2-ol, are bioactive phytochemicals with reported medicinal properties .

The combination of these moieties may enhance solubility, bioavailability, or reactivity compared to standalone components.

Properties

CAS No. |

112087-61-3 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

acetic acid;6-phenylhexa-3,5-dien-2-ol |

InChI |

InChI=1S/C12H14O.C2H4O2/c1-11(13)7-5-6-10-12-8-3-2-4-9-12;1-2(3)4/h2-11,13H,1H3;1H3,(H,3,4) |

InChI Key |

WVWAAEWFRNRUIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC=CC1=CC=CC=C1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-phenylhexa-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 6-phenylhexa-3,5-dien-2-one with acetic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-phenylhexa-3,5-dien-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Industry Applications

Acetic acid;6-phenylhexa-3,5-dien-2-ol serves as a precursor in synthesizing more complex organic molecules. It is also utilized in the formulation of fragrances and flavors.

Biological Activities

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential insecticidal properties, demonstrating effectiveness against various pest species. Additionally, preliminary investigations suggest its potential as an anticancer agent due to its interactions with specific molecular targets within cancerous cells.

Interaction studies involving this compound have highlighted its ability to engage with specific biological targets, particularly in cancer cells. These interactions are critical for understanding its mechanism of action and potential therapeutic applications. Furthermore, studies on its insecticidal activity reveal how it interacts with pest physiology, potentially affecting their metabolic pathways.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound arises from its combination of a conjugated diene system alongside alcohol and potential carboxylic acid functionalities, making it a versatile compound for various applications.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamylideneacetone | Lacks conjugated diene system | Simple ketone structure without phenolic features |

| Curcumin | Contains β-diketone structure with additional groups | Exhibits strong antioxidant properties |

| 6-Phenylhexa-3,5-dien-2-one | Conjugated diene system and phenolic group | Distinct reactivity due to conjugated system |

Mechanism of Action

The mechanism of action of acetic acid;6-phenylhexa-3,5-dien-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its phenyl ring can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with other molecules. These interactions contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

6-Phenylhexa-3,5-dien-2-one (Cinnamylidene Acetone)

- Structure : Ketone analogue of the target compound, replacing the hydroxyl (-OH) group with a ketone (=O).

- Applications : Used as a fragrance ingredient but restricted by Procter & Gamble due to safety concerns .

(R,3E,5E)-2-Ethyl-6-phenylhexa-3,5-dienoic Acid (4e)

- Structure : Carboxylic acid derivative with a phenyl-conjugated diene and ethyl substituent.

- Synthesis : Prepared via enantioselective alkylation of β,γ-unsaturated carboxylic acids using chiral catalysts .

- Properties : Molecular weight = 215.1071 g/mol, optical rotation = +109.3°, indicative of chiral specificity .

- Key Differences: The carboxylic acid group enhances acidity (pKa ~4.76), making it more reactive in esterification or salt formation than the dienol-acetic acid hybrid.

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid

Pharmacological and Industrial Relevance

Research Findings and Contrasts

- Acetic Acid vs. Hybrid Compound: Acetic acid’s low molecular weight and high polarity (logP = -0.17) favor rapid diffusion in aqueous environments , whereas the dienol-acetic acid hybrid likely exhibits improved lipid solubility due to the phenyl-diene system, enhancing membrane permeability.

- Synthetic Accessibility: Enantioselective synthesis of compounds like (R)-2-ethyl-6-phenylhexa-3,5-dienoic acid requires chiral catalysts (e.g., (R)-1TA) and low-temperature conditions (-78°C) , whereas dienol derivatives may be obtained via phytochemical extraction or simpler esterification .

- Safety Profiles : 6-Phenylhexa-3,5-dien-2-one has been restricted in consumer products due to safety concerns , highlighting the importance of structural nuances (e.g., hydroxyl vs. ketone groups) in toxicity assessments.

Q & A

[Basic] What synthetic methods are effective for producing enantiomerically pure derivatives of 6-phenylhexa-3,5-dien-2-ol?

Methodology : Utilize chiral auxiliaries like (R)-1TA combined with alkylation agents (e.g., iodomethane or iodoethane) in THF at low temperatures (-78°C). For example, (R,3E,5E)-2-Ethyl-6-phenylhexa-3,5-dienoic acid was synthesized via n-BuLi-mediated deprotonation followed by ethyl iodide addition, achieving >98% enantiomeric excess (ee) . Purification via silica gel chromatography ensures product integrity.

[Advanced] How can enantioselectivity be optimized in the alkylation of β,γ-unsaturated carboxylic acids?

Methodology : Adjust steric and electronic effects of chiral ligands. In , (R)-1TA’s tert-butyl groups enhance stereocontrol during alkylation. Reaction parameters (temperature, solvent polarity) are critical: maintaining -78°C in THF minimizes racemization. Kinetic resolution via time-controlled quenching and monitoring ee via chiral HPLC or polarimetry refines selectivity .

[Advanced] What proteomic approaches identify metabolic shifts during acetic acid overproduction in bacteria?

Methodology : Employ 2D-PAGE coupled with mass spectrometry. In Acetobacter pasteurianus, proteins like aconitase (TCA cycle) and alkyl hydroperoxide reductase (stress response) were differentially expressed. Spot intensity analysis using PDQuest software (threshold: >50% change) and peptide sequencing via MALDI-TOF/MS provide insights into oxidative stress adaptation .

[Basic] How do analytical methods like HPLC ensure accurate quantification of acetic acid in complex matrices?

Methodology : Use reverse-phase HPLC with UV detection (210 nm) and NH4H2PO4 buffer (pH 2.5) for separation. Calibrate with standard solutions (0.1–5.0 g/L). achieved <5% error in acetic acid measurement during bacterial fermentation by optimizing column temperature (30°C) and flow rate (0.6 mL/min) .

[Advanced] How does metabolic flux analysis (MFA) elucidate bottlenecks in acetic acid biosynthesis?

Methodology : Construct stoichiometric models integrating substrate uptake (e.g., ethanol) and product secretion rates. In , Excel-based MINVERSE/MMULT functions calculated flux distributions, revealing reduced TCA cycle activity (aconitase downregulation) and increased NADH oxidation (ADH upregulation) as key metabolic nodes .

[Advanced] How to resolve contradictions in oxidoreductase regulation under acetic acid stress?

Methodology : Combine transcriptomics and enzyme activity assays. observed NAD(P)H-dependent oxidoreductase downregulation (impeding growth) but thioredoxin upregulation (stress defense). Hypothesis: Compensatory redox balancing via alternative pathways (e.g., glutathione system). Validate via knockout strains and ROS quantification .

[Advanced] What advanced NMR techniques characterize stereochemical outcomes in diene-containing compounds?

Methodology : Use 2D-NMR (COSY, NOESY) to assign double-bond geometries. For 6-phenylhexa-3,5-dien-2-ol derivatives, 1H-13C HSQC confirms allylic coupling, while NOE correlations between vinyl protons (δ 5.2–6.1 ppm) and phenyl groups validate E/Z configurations .

[Advanced] How to assess compound stability under varying pH and temperature?

Methodology : Accelerated stability studies (ICH Q1A guidelines). For acetic acid derivatives, incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS (e.g., ester hydrolysis to carboxylic acids). ’s titration errors (13.6%) highlight the need for pH-controlled storage .

[Advanced] Why do oxidoreductases serve as biomarkers for environmental stress in acetic acid bacteria?

Methodology : Link enzyme activity to stress phenotypes. correlates alkyl hydroperoxide reductase upregulation with H2O2 detoxification. Measure specific activity (μmol NADPH/min/mg protein) and compare with ROS levels (e.g., via DCFH-DA fluorescence) .

[Advanced] How do comparative proteomic studies inform strain engineering for higher acid tolerance?

Methodology : Contrast protein profiles of wild-type vs. engineered strains. identified EF-Tu (translation elongation factor) upregulation in acid-tolerant mutants. CRISPR-Cas9-mediated EF-Tu overexpression can validate its role in ribosomal stability under low pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.